3-Ethyl-1,3-benzothiazol-3-ium
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS/c1-2-10-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSALMLCNHOVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethyl 1,3 Benzothiazol 3 Ium and Analogues
Alkylation Strategies for N-Substituted Benzothiazolium Formation
The most direct method for preparing 3-ethyl-1,3-benzothiazol-3-ium salts is the quaternization of a pre-existing benzothiazole (B30560) ring through N-alkylation. This process involves the reaction of a benzothiazole derivative, typically 2-methylbenzothiazole (B86508), with an ethylating agent. The nitrogen atom of the thiazole (B1198619) ring acts as a nucleophile, attacking the electrophilic ethyl group of the agent, leading to the formation of the cationic benzothiazolium core.
Commonly, this synthesis is achieved by heating the benzothiazole with an appropriate alkylating agent, such as an ethyl halide (e.g., ethyl iodide) or ethyl sulfate. smolecule.com The reaction can be performed neat (without a solvent) or in a polar solvent. chemistryjournal.in For instance, N-allyl benzothiazolium salts have been synthesized by alkylating 2-methyl benzothiazole with various allyl bromide derivatives. uark.edu Similarly, the condensation of 2-methylbenzothiazole with 6-bromohexanoic acid yields the corresponding N-substituted benzothiazolium bromide. acs.org The classical synthesis often involves heating a mixture of the benzothiazole and the alkylating agent to approximately 100-200°C. chemistryjournal.inbu.edu.eg
Table 1: Examples of N-Alkylation for Benzothiazolium Salt Formation
| Benzothiazole Precursor | Alkylating Agent | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 2-Methylbenzothiazole | Allyl Bromides | - | N-allyl benzothiazolium salt | uark.edu |
| 2-Methylbenzothiazole | 6-Bromohexanoic Acid | - | N-(5-carboxypentyl)-2-methylbenzothiazolium bromide | acs.org |
| Benzothiazole | Amyl Iodide | Heating | N-amyl benzothiazolium iodide | chemistryjournal.in |
| 2-Ethylsulfanyl-benzothiazole | Alkylating Agent | 100°C, 6h | 3-Alkyl-2-ethylsulfanyl-benzothiazolium salt | bu.edu.eg |
Multi-Component Reactions and Condensation Pathways to Benzothiazolium Architectures
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like benzothiazoles from simple starting materials in a single step. nih.gov While these methods typically form the benzothiazole ring first, this is a crucial step toward obtaining the precursors for this compound. The most common pathway involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds (aldehydes, ketones, or acids). mdpi.commdpi.comekb.eg
A notable example is the three-component reaction between 2-aminobenzothiazole, an aldehyde, and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile. tandfonline.com This process can be catalyzed and often proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. tandfonline.com Researchers have developed numerous catalysts for these condensations, including metal-based catalysts and greener alternatives like H₂O₂/HCl. mdpi.comresearchgate.net The Biginelli reaction, a well-known MCR, has also been adapted for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives from 2-aminobenzothiazole, an aromatic aldehyde, and ethyl acetoacetate. airo.co.in
Table 2: Selected Multi-Component and Condensation Reactions for Benzothiazole Architectures
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions/Catalyst | Product Type | Reference(s) |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole | Aldehyde | Ethyl Cyanoacetate | Ammonium (B1175870) Acetate, Ultrasound | Benzothiazolo[3,2-a]pyrimidine | tandfonline.com |
| 2-Aminothiophenol | Aldehyde | - | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazole | researchgate.net |
| 2-Aminobenzothiazole | Aromatic Aldehyde | Ethyl Acetoacetate | Fe₃O₄@nano-cellulose/Sb(V), Solvent-free, 90°C | 4H-Pyrimido[2,1-b]benzothiazole | airo.co.in |
| 2-Aminothiophenol | Benzaldehyde (B42025) | - | SnP₂O₇ | 2-Arylbenzothiazole | mdpi.com |
Solvent-Free Synthesis Techniques for Benzothiazolium Salt Preparation
In line with the principles of green chemistry, solvent-free synthesis has emerged as a powerful technique for preparing benzothiazolium salts, reducing waste and avoiding hazardous solvents. semanticscholar.org This method often involves the direct reaction of a benzothiazole with an alkylating agent under heating, sometimes referred to as a solid-state melt reaction. acs.orgresearchgate.net
A series of 13 different benzothiazolium iodide salts were successfully prepared under optimized solvent-free conditions. acs.orgust.hk This approach is not limited to the initial quaternization. For example, a one-pot, solvent-free, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine as a catalyst yields benzothiazole derivatives in excellent yields within minutes. mdpi.com This demonstrates that the entire scaffold can be constructed without solvents. These solid-state methods are noted for their high yields, short reaction times, and significantly reduced costs and environmental impact. mdpi.comacs.org
Table 3: Examples of Solvent-Free Synthesis
| Reactants | Catalyst/Conditions | Product | Key Advantage | Reference(s) |
|---|---|---|---|---|
| Benzothiazole + Alkyl Iodide | Optimized Heating | N-Alkyl Benzothiazolium Iodide | Avoids hazardous solvents, high yield | acs.orgust.hk |
| 2-Aminothiophenol + Benzoic Acid | Molecular Iodine, Solid-phase | 2-Arylbenzothiazole | No additional chemicals/solvents needed, rapid | mdpi.com |
| 2-Aminothiophenol + Aryloxyacetic acid | Melt reaction (140-150 °C) | Benzothiazole-tethered chromanone | One-pot, catalyst-free, solvent-free | researchgate.net |
Metathesis Reactions for Counterion Exchange in Benzothiazolium Systems
Once a benzothiazolium salt, such as an iodide or bromide, is formed, the counterion can be easily exchanged through a metathesis reaction. This is a crucial step for tuning the physical properties of the salt, such as its solubility, melting point, and thermal stability, which is particularly important for applications like ionic liquids. acs.orgust.hk
The process typically involves dissolving the initial benzothiazolium halide salt in a solvent like acetone (B3395972) or methanol (B129727) and adding a salt containing the desired new anion, such as lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂]), sodium trifluoromethylsulfonate (Na[CF₃SO₃]), sodium perchlorate, or potassium hexafluorophosphate. acs.orguclan.ac.uk The driving force for the reaction is often the precipitation of the newly formed inorganic salt (e.g., NaI, KBr) from the solution, which can be removed by filtration. d-nb.info This straightforward anion exchange has been used to prepare dozens of new benzothiazolium salts with yields often exceeding 80%. acs.orgust.hk
Table 4: Counterion Exchange in Benzothiazolium Salts
| Starting Salt | Metathesis Reagent | Solvent | New Salt Anion | Reference(s) |
|---|---|---|---|---|
| Benzothiazolium Iodide | Li[NTf₂] or Na[CF₃SO₃] | Acetone | [NTf₂]⁻ or [CF₃SO₃]⁻ | acs.orgust.hk |
| Benzothiazolium Bromide | Sodium Iodide (NaI) | Acetone | Iodide (I⁻) | d-nb.info |
| TPE-Benzothiazolium Iodide | Sodium Perchlorate (NaClO₄) | - | Perchlorate (ClO₄⁻) | uclan.ac.uk |
| Benzothiazolium Salt | NaBArCl | - | [BArCl]⁻ | mdpi.com |
| Aminosquaraine Dye | Aqueous KI | Methanol | Iodide (I⁻) | researchgate.net |
Green Chemistry Approaches in Benzothiazolium Synthesis (e.g., Ultrasound and Microwave-Assisted Methods)
Green chemistry principles are increasingly being applied to the synthesis of benzothiazolium compounds to enhance efficiency, reduce energy consumption, and use more environmentally benign solvents. semanticscholar.org Ultrasound and microwave irradiation are two key technologies in this area.
Ultrasound irradiation has been successfully used to drive multicomponent reactions for synthesizing benzothiazole-based architectures at room temperature in eco-friendly solvents like ethanol. tandfonline.com This method offers high yields and short reaction times (e.g., 10-15 minutes). tandfonline.com
Microwave-assisted synthesis provides another rapid and efficient alternative to conventional heating. chemrxiv.org It has been used for the solvent-free condensation of benzothiazolium salts with quinoline (B57606) salts to produce cyanine (B1664457) dyes, drastically reducing reaction times from several hours of reflux to just a few minutes of irradiation. bu.edu.eg These methods not only accelerate reactions but also often lead to higher yields and purer products, minimizing the need for extensive purification. bu.edu.egtandfonline.com
Table 5: Comparison of Green Synthesis Methods
| Reaction Type | Method | Conditions | Time | Yield | Reference(s) |
|---|---|---|---|---|---|
| 3-Component Synthesis of Benzothiazolo[3,2-a]pyrimidines | Ultrasound | Ethanol, Room Temp. | 10-15 min | High | tandfonline.com |
| Synthesis of Monomethine Cyanine Dyes | Microwave | Solvent-free, Triethylamine (B128534) | Short | High | bu.edu.eg |
| Cyclocondensation to form Benzothiazoles | Microwave | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Short | Good to Excellent | chemrxiv.org |
Stereoselective Synthesis of Chiral Benzothiazolium Derivatives
While this compound itself is achiral, significant research has focused on the stereoselective synthesis of its chiral analogues, which are valuable building blocks in medicinal chemistry and materials science. These asymmetric syntheses often utilize chiral catalysts or auxiliaries to control the formation of stereocenters.
One prominent strategy involves the asymmetric [3+2] cycloaddition of benzothiazolium ylides (generated in situ from benzothiazolium salts) with various dipolarophiles like α,β-unsaturated aldehydes. rsc.org By using a chiral organocatalyst, such as (R)-diphenylprolinol trimethylsilyl (B98337) ether, it is possible to produce highly functionalized and enantioenriched chiral pyrrolo-thiazine structures with excellent diastereoselectivity and enantioselectivity (up to >20:1 d.r. and 98% ee). lookchem.com Another approach is the asymmetric addition of a benzothiazole nucleophile to N-tert-butanesulfinyl imines, where the sulfinyl group acts as a chiral auxiliary to direct the addition, yielding chiral diarylmethylamines with high diastereoselectivity. researchgate.net These methods open pathways to complex polycyclic and polysubstituted chiral molecules derived from the benzothiazole scaffold. rsc.orglookchem.com
Table 6: Methods for Stereoselective Synthesis of Benzothiazolium Analogues
| Reaction Type | Chiral Inductor | Reactants | Product | Stereoselectivity | Reference(s) |
|---|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | Chiral Organocatalyst | Benzothiazolium Salt + α,β-Unsaturated Aldehyde | Chiral Pyrrolo-thiazine | ≤98% ee, >20:1 d.r. | lookchem.com |
| Asymmetric Addition | N-tert-butanesulfinyl auxiliary | Benzothiazole + N-tert-butanesulfinyl imine | Chiral Diarylmethylamine | up to >99:1 d.r. | researchgate.net |
| Asymmetric [4+2] Cyclization | Chiral Amine Catalyst | 2-Benzothiazolimine + Aldehyde | Chiral Pyrimido[2,1-b]benzothiazole | up to 99% ee, >20:1 d.r. | smolecule.com |
Synthesis of Extended π-Conjugated Benzothiazolium Chromophores and Cyanine Dyes
This compound is a fundamental building block for a vast class of functional dyes, particularly cyanine dyes, which have applications in fluorescence imaging, photography, and solar cells. chemistryjournal.inacs.org The synthesis of these dyes involves creating an extended π-conjugated system that connects the benzothiazolium heterocycle to another nitrogen-containing heterocycle (for symmetric or asymmetric cyanines) or a donor/acceptor group.
A common method for synthesizing simple cyanine dyes is the condensation of a 2-methylbenzothiazolium salt (like 3-ethyl-2-methylbenzothiazolium iodide) with a second heterocyclic salt containing a reactive methyl group, such as a quinolinium salt. chemistryjournal.inarkat-usa.org This reaction is typically carried out in a basic medium or with a catalyst like acetic anhydride. acs.org More complex chromophores with extended π-conjugation can be synthesized through multi-step procedures involving reactions like Vilsmeier-Haack, Wittig, or Suzuki-Miyaura couplings to build up the conjugated bridge between the benzothiazolium acceptor and a suitable electron-donating group. researchgate.netciac.jl.cn The length and nature of this conjugated bridge are critical for tuning the dye's absorption and emission properties, with each additional vinyl unit (–CH=CH–) typically causing a bathochromic shift of about 100 nm. chemistryjournal.in
Table 7: Synthetic Approaches to Benzothiazolium-Based Dyes
| Dye Type | Synthetic Strategy | Reactants | Key Features | Reference(s) |
|---|---|---|---|---|
| Asymmetric Trimethine Cyanine | Condensation | 2-Methylbenzothiazolium salt + Heterocyclic aldehyde intermediate | Creates a -(CH=)₃- bridge | sciengine.com |
| Symmetrical Pentamethine Cyanine | Condensation | N-alkylbenzothiazolium salt + Activated intermediate (e.g., from N,N'-diphenylformamidine) | Creates a -(CH=)₅- bridge | acs.org |
| Donor-π-Acceptor Chromophore | Vilsmeier-Haack & Wittig Reactions | 2-Heteroaryl-benzothiazole | Builds extended heteroaryl-containing bridge | ciac.jl.cn |
| Extended Conjugated System | Multi-step synthesis | 2-[2-(4-methylphenyl)ethenyl]-1,3-benzothiazole + Bis(4-vinylphenyl)acrylonitrile | Creates large D-π-A systems | researchgate.net |
Strategies for Functionalization at the 2-Position of the Benzothiazolium Ring
The functionalization of the C2-position of the benzothiazolium ring is a pivotal strategy in the synthesis of a diverse array of compounds, particularly cyanine dyes and other functional materials. The electron-withdrawing nature of the quaternary nitrogen atom in the this compound cation significantly acidifies the proton at the 2-position. This enhanced acidity is the cornerstone of several synthetic methodologies, as it allows for facile deprotonation to generate a nucleophilic intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents at the C2-position. Furthermore, when the 2-position is occupied by a methyl group, the protons of this group are similarly activated, enabling condensation reactions that extend the carbon framework.
Direct C2-H Functionalization via Deprotonation and Electrophilic Attack
A primary strategy for functionalizing the 2-position of this compound involves its deprotonation to form a highly reactive N-heterocyclic carbene (NHC) or a zwitterionic ylide intermediate. This nucleophilic species readily attacks electrophilic reagents.
Research has shown that the deprotonation of the benzothiazolium salt creates a carbanion that is stabilized by resonance, with the negative charge being distributed to the nitrogen atom, resulting in a neutral methylene base. This nucleophilic carbene can then attack electrophiles. For instance, the reaction of 2-unsubstituted benzothiazolium salts with an aminating agent after deprotonation can lead to the formation of 2-aminobenzothiazoles. uni-muenchen.de This approach allows for the direct introduction of nitrogen-based functionalities.
Another powerful application of this strategy is the oxidative C-H/C-H homocoupling of 2-H-benzothiazoles. nih.gov While the starting material is the neutral benzothiazole, the principle relies on the reactivity of the C2-position. Copper(II)-catalyzed coupling of dipolar 2-H-benzothiazoles results in the formation of 2,2'-bibenzothiazoles, demonstrating a method for creating symmetrical dimers with extended conjugation. nih.gov
Functionalization via Condensation of 2-Alkylbenzothiazolium Salts
A widely employed and highly effective method for C2-functionalization involves the use of 2-alkyl-substituted benzothiazolium salts, most commonly 3-ethyl-2-methyl-1,3-benzothiazol-3-ium (B1620988) iodide. The methyl group at the 2-position is activated by the adjacent quaternary nitrogen, making its protons acidic enough to be removed by a base. The resulting methylene base is a potent nucleophile that undergoes condensation reactions, particularly with aldehydes, to form a vinyl linker. diva-portal.org
This Knoevenagel-type condensation is fundamental to the synthesis of styryl and cyanine dyes. The reaction combines the activated 2-methyl-N-alkylbenzothiazolium salt with an aldehyde in the presence of a base catalyst. diva-portal.org The intramolecular charge transfer from an electron-donor group on the aldehyde's phenyl ring to the benzothiazolium ring is a characteristic feature of the resulting compounds. researchgate.net
The general scheme for this reaction is the condensation of a 3-alkyl-2-methylbenzothiazolium halide with a substituted benzaldehyde. researchgate.net This approach is highly versatile, allowing for the synthesis of a vast library of derivatives by varying the substituents on both the benzaldehyde and the benzothiazolium ring. researchgate.net
Below is a table summarizing examples of this condensation reaction.
| Benzothiazolium Salt | Aldehyde | Product | Reference |
| 3-Ethyl-2-methyl-1,3-benzothiazole-3-ium iodide | Substituted 4-bromobenzaldehyde | Ethyl 4-(2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)vinyl)benzoate | diva-portal.org |
| 3-Alkyl-2-methylbenzothiazolium halides | 4-Substituted benzaldehydes | 2-Styryl benzothiazolium salts | researchgate.net |
| 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate | - | Used as a precursor for synthesizing novel heterocyclic compounds via nucleophilic substitutions. |
This methodology is not limited to aromatic aldehydes. Other electrophiles can be employed to create different types of conjugated systems, leading to compounds used as fluorescent probes and materials with nonlinear optical properties. diva-portal.orgresearchgate.net For example, condensation with intermediates containing additional conjugated double bonds can produce longer polymethine chains, such as in the synthesis of heptatrienyl derivatives. epa.gov
Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 Ethyl 1,3 Benzothiazol 3 Ium Systems
Nucleophilic and Electrophilic Reactivity of the Benzothiazolium Cation
The reactivity of the 3-ethyl-1,3-benzothiazol-3-ium cation is characterized by a duality, enabling it to act as both an electrophile and, through its derivatives, a nucleophile. The positive charge on the quaternary nitrogen atom renders the heterocyclic ring, particularly the C2 position, electrophilic and susceptible to attack by nucleophiles. This electrophilicity is fundamental to its role in various chemical transformations. For instance, the ethyl group at the 3-position can be targeted by nucleophiles in substitution reactions.
Frontier molecular orbital analysis provides insight into its reactivity, with the Lowest Unoccupied Molecular Orbital (LUMO) being localized on the benzothiazole (B30560) ring, indicating preferential sites for nucleophilic attack. vulcanchem.com Conversely, molecular electrostatic potential (MEP) maps highlight electron-rich regions, such as the sulfur atom, which can engage in interactions with electrophiles. vulcanchem.com The benzothiazolium moiety can be derivatized to form ylides or N-heterocyclic carbenes (NHCs), which are potent nucleophiles. These NHC derivatives are highly effective organocatalysts, capable of initiating a variety of chemical transformations.
Regioselectivity and Stereoselectivity in Benzothiazolium-Mediated Reactions
Benzothiazolium-mediated reactions often proceed with high levels of regioselectivity and stereoselectivity. In N-heterocyclic carbene (NHC)-catalyzed reactions, the choice of catalyst and reaction conditions can direct the outcome of the reaction towards a specific constitutional isomer (regioselectivity) or stereoisomer. For example, in the synthesis of isosorbide (B1672297) imidates, NHC catalysis allows for a regiodivergent approach, selectively functionalizing either the exo (2-OH) or endo (5-OH) hydroxyl groups of isosorbide. d-nb.info The regioselectivity is influenced by factors such as hydrogen bonding interactions between the substrate and the catalyst. d-nb.info
Stereoselectivity is also a prominent feature. In domino reactions, such as the NHC-catalyzed Mannich/lactamization of N-(benzothiazolyl)imines with α-chloroaldehydes, excellent stereoselectivities (up to >20:1 d.r. and 99% ee) have been achieved. nih.gov The chiral environment provided by the triazolium precatalyst dictates the facial selectivity of the attack on the imine, leading to the preferential formation of one enantiomer. nih.gov Similarly, catalyst-free, three-component condensation reactions to form fluorinated tetrahydropyrimido[1,2-b]benzothiazoles can proceed with high stereoselectivity. researchgate.net The term stereoselective refers to a reaction that favors the formation of one stereoisomer over another from a single reactant. masterorganicchemistry.com
Electron Transfer Processes and Electrochemical Behavior of Benzothiazolium Compounds
The electrochemical properties of benzothiazolium compounds are integral to their function in various applications, including as electrochromic sensors and components in molecular electronics. arabjchem.orgacs.org The benzothiazolium moiety is redox-active, capable of undergoing reversible electron transfer processes. arabjchem.org Cyclic voltammetry studies of benzothiazolium salts reveal their oxidation and reduction potentials. For instance, a benzothiazole azo-derivative exhibits an oxidation peak at +1.5 V, attributed to the benzothiazole moiety, and distinct reduction peaks corresponding to the formation of amine and hydrazone derivatives. arabjchem.org
The electron-accepting nature of the benzothiazolium unit can be tuned by modifying its substituents. acs.org This property is crucial in intramolecular charge-transfer (ICT) processes, where the benzothiazolium acts as a potent electron acceptor. acs.org The electrochemical behavior is also influenced by the formation of complexes. Copper(I) complexes with benzothiazole derivatives show rich redox properties, with the spectroscopic and electrochemical characteristics varying according to the coordination environment of the copper ion. academie-sciences.fr The electrochemical reduction of 2-substituted benzothiazolium salts can lead to the formation of dimeric products, a process that is highly dependent on the nature of the substituent at the C2 position. rsc.org
Table 1: Electrochemical Data for Selected Benzothiazole Derivatives
| Compound/System | Technique | Observed Potential(s) (vs. reference) | Process | Source |
|---|---|---|---|---|
| 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol | Square Wave Anodic Stripping Voltammetry (SWASV) | +1.5 V | Oxidation of benzothiazole moiety | arabjchem.org |
| 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol | Square Wave Anodic Stripping Voltammetry (SWASV) | +0.9 V, +0.2 V | Reduction peaks | arabjchem.org |
| 2,2′-bibenzo[d]thiazoles | Cyclic Voltammetry | Similar to ferrocene | Oxidation | rsc.org |
| Benzothiazino-benzothiazines | Cyclic Voltammetry | No oxidations in THF window | - | rsc.org |
Reductive Transformations and Dimerization Pathways of Benzothiazolium Salts
Under reductive conditions, benzothiazolium salts undergo characteristic transformations, most notably dimerization. The reduction of 2-substituted 3-alkylbenzothiazolium salts, for instance with sodium amalgam (Na:Hg), can yield different types of dimeric products depending on the substituent at the C2 position. rsc.orgrsc.org
Two primary dimerization pathways have been identified:
Formation of 2,2′-bibenzo[d]thiazoles: When the C2 substituent is an alkyl or aryl group (e.g., cyclohexyl, phenyl), the reduction leads to the formation of a C-C bond between the C2 atoms of two benzothiazole units. rsc.orgrsc.org This process is proposed to proceed via the reduction of the benzothiazolium cation to a radical species, which then dimerizes. rsc.org
Formation of beilstein-journals.orgnih.govbenzothiazino[3,2-b] beilstein-journals.orgnih.govbenzothiazines: With electron-donating substituents at the C2 position (e.g., p-methoxyphenyl), the reduction yields fused-ring dimers. rsc.orgrsc.org These products can also be formed via rearrangement of the initially formed 2,2'-dimers under photolytic conditions. rsc.org
The electrochemical reduction of the dimeric compounds shows that the 2,2′-bibenzo[d]thiazoles can be oxidized back to the corresponding benzothiazolium cations by mild oxidants, demonstrating the reversibility of the process. rsc.org In contrast, the benzothiazino-benzothiazine dimers are more stable towards oxidation. rsc.org
Table 2: Products of Reductive Dimerization of 2-Substituted 3-Methylbenzothiazolium Salts
| C2-Substituent | Reductant | Dimer Product Type | Source |
|---|---|---|---|
| Cyclohexyl | Na:Hg | 2,2′-bibenzo[d]thiazole | rsc.orgrsc.org |
| Phenyl | Na:Hg | 2,2′-bibenzo[d]thiazole | rsc.orgrsc.org |
| p-Tolyl | Na:Hg | 2,2′-bibenzo[d]thiazole | rsc.orgrsc.org |
| (p-OMe)C₆H₄ | Na:Hg | cis- beilstein-journals.orgnih.govbenzothiazino[3,2-b] beilstein-journals.orgnih.govbenzothiazine | rsc.orgrsc.org |
Ring Expansion and Rearrangement Reactions of Benzothiazolium Scaffolds
The benzothiazolium scaffold is not static and can participate in reactions that alter its core structure, such as ring expansion and rearrangements. A notable example is the ring expansion of N-amino-2-benzylbenzothiazolium salts. researchgate.netresearchgate.net When treated with aldehydes, these salts can undergo a transformation to yield larger heterocyclic systems like benzothiadiazines or benzothiazines. researchgate.netresearchgate.net
The proposed mechanism for this ambident reactivity involves several steps:
Initial reaction of the N-amino group with an aldehyde to form an N-azomethine intermediate. researchgate.net
Attack by a hydroxide (B78521) anion, followed by deprotonation and a crucial S-C bond cleavage, leading to a ring-opened intermediate. researchgate.net
This flexible intermediate can then adopt different conformations, which subsequently cyclize to form either a seven-membered benzothiadiazine ring or a six-membered benzothiazine ring. researchgate.net
The outcome of the reaction—whether it leads to a benzothiadiazine or a benzothiazine—is influenced by the electronic nature of the aldehyde used in the reaction. researchgate.netresearchgate.net Such ring expansion strategies are valuable in synthetic chemistry as they provide access to medium-sized heterocyclic rings that are otherwise challenging to synthesize directly. whiterose.ac.uk
Derivatization Reactions for Tailored Functionality (e.g., Deoxygenative Perfluoroalkylthiolation)
The benzothiazolium scaffold serves as an excellent platform for derivatization, enabling the introduction of diverse functional groups. A prime example of this is its use in deoxygenative perfluoroalkylthiolation reactions. beilstein-journals.orgfu-berlin.de Specially designed 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salts act as convenient and stable reagents for transferring perfluoroalkylthio (SRF) groups to other molecules. beilstein-journals.orgresearchgate.net
These reagents facilitate the direct deoxygenative functionalization of alcohols and carboxylic acids, a process that avoids the need for pre-activating the substrates as alkyl halides. beilstein-journals.orgfu-berlin.de The reaction with an alcohol is believed to proceed via in situ activation of the benzothiazolium salt by the alcohol, which generates a highly reactive alkyl electrophile. beilstein-journals.org This electrophile then reacts with the perfluoroalkylthiolate anion (⁻SRF), which, despite its inherently low nucleophilicity, can effectively participate in the substitution. beilstein-journals.org This methodology has been successfully applied to synthesize various pentafluoroethyl and heptafluoropropyl thioethers and thioesters. beilstein-journals.orgfu-berlin.de
Table 3: Scope of Deoxygenative Perfluoroalkylthiolation Using BT-SC₂F₅
| Substrate Type | Substrate Example | Product Type | Yield | Source |
|---|---|---|---|---|
| Primary Alcohol | 1-Octanol | Alkyl-SC₂F₅ | 99% (NMR Yield) | researchgate.net |
| Carboxylic Acid | 4-Methylbenzoic acid | Thioester-SC₂F₅ | 88% (Isolated) | fu-berlin.de |
| Carboxylic Acid | 4-Methoxybenzoic acid | Thioester-SC₂F₅ | 68% (Isolated) | fu-berlin.de |
Investigation of Intermolecular Interactions and Complex Formation of Benzothiazolium Salts
The cationic nature and planar aromatic structure of the this compound salt facilitate a range of intermolecular interactions and the formation of complexes with various species. These salts can form complexes with metal cations, where the benzothiazole derivative acts as a ligand. derpharmachemica.comthescipub.com The coordination can occur through the nitrogen and/or sulfur atoms of the benzothiazole ring and other donor atoms present in the ligand structure. thescipub.com For example, complexes of 2-thioacetic acid benzothiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been synthesized and characterized, with the metal ion coordinating through the carboxylate oxygen atoms. thescipub.com
In the solid state, the crystal lattice of benzothiazolium salts is often stabilized by a network of ionic and hydrogen bonding interactions. tandfonline.com For instance, in the crystal structure of bis[2-(4-methoxyphenyl) benzothiazolium] tetrachlorocuprate(II), discrete tetrachlorocuprate anions are held between layers of the benzothiazolium cations through these non-covalent forces. tandfonline.com Furthermore, amphiphilic benzothiazolium derivatives can act as chromoionophores, forming complexes with metal cations like Ag⁺ and Hg²⁺ at air-water interfaces, which can be detected by changes in optical absorption. acs.org
Advanced Spectroscopic and Photophysical Characterization in Benzothiazolium Research
Electronic Absorption and Emission Characteristics of Benzothiazolium Fluorophores
Benzothiazolium-based dyes often exhibit intriguing absorption and emission properties, which are foundational to their use as fluorophores. These characteristics are not static but are dynamically influenced by a range of internal and external factors.
The electronic absorption and emission spectra of benzothiazolium dyes are highly sensitive to their molecular structure and surrounding environment. Key factors include:
Solvent Polarity and Dielectric Constant: The polarity of the solvent plays a critical role in the spectral behavior of charged benzothiazolium dyes. In polar solvents, the ground state energy of the fluorophore can be lowered through stabilization by the solvent's dielectric nature, resulting in a hypsochromic (blue) shift in the absorption spectra. mdpi.com Conversely, some derivatives exhibit a bathochromic (red) shift in less polar environments. mdpi.com This phenomenon, known as solvatochromism, is a hallmark of dyes with significant changes in dipole moment upon electronic excitation, particularly those with a donor-π-acceptor (D-π-A) architecture. mdpi.comresearchgate.net The benzothiazolium moiety often acts as the electron-accepting part of these systems. acs.orgunige.ch
Intramolecular Charge Transfer (ICT): Many advanced benzothiazolium fluorophores are designed as push-pull systems, where an electron-donating group is connected to the electron-accepting benzothiazolium core via a π-conjugated bridge. mdpi.commdpi.com Upon photoexcitation, an intramolecular charge transfer occurs from the donor to the acceptor, creating a highly polarized excited state. This ICT process is fundamental to the large Stokes shifts (the separation between absorption and emission maxima) observed in these dyes, as the molecule relaxes to a new geometry in the excited state before emitting a photon. mdpi.com The nature of the donor, acceptor, and π-bridge all modulate the efficiency of ICT and thus the resulting spectral shifts. mdpi.comacs.org
Structural Modifications: The chemical structure of the dye itself is a primary determinant of its spectral properties. Modifications such as extending the π-conjugation, altering the electron-donating or -withdrawing strength of substituents, or introducing steric hindrance can systematically tune the absorption and emission wavelengths. acs.orgnih.gov For example, replacing dialkylamino donor groups with diarylamino groups or changing an alkyne π-bridge to an alkene can increase two-photon absorption cross-sections and shift spectral bands. acs.org
Environmental Constraints: Binding to macromolecules like proteins or amyloid fibrils can restrict the intramolecular motions of benzothiazolium dyes. researchgate.netejournal.by This restriction often leads to a significant increase in fluorescence quantum yield and can cause spectral shifts, a property exploited in biological sensing. nih.govresearchgate.net
The following table summarizes the solvatochromic behavior of a representative pyrene-benzothiazolium derivative, BTP, demonstrating the impact of the solvent environment on its photophysical properties. mdpi.com
| Solvent | Dielectric Constant (ε) | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ, ns) |
| Water | 80.1 | ~480 | ~630 | ~150 | - |
| Methanol (B129727) | 32.7 | 495 | 632 | 137 | 0.35 |
| Ethanol | 24.6 | 498 | 635 | 137 | 0.41 |
| Acetonitrile | 37.5 | 490 | 638 | 148 | 0.29 |
| Chloroform | 4.8 | 515 | 640 | 125 | 0.58 |
| Dichloromethane | 8.9 | 512 | 640 | 128 | 0.55 |
Table compiled from data presented in a study on a pyrene-benzothiazolium derivative (BTP). mdpi.com
To understand the ultrafast processes that occur after light absorption, researchers employ time-resolved spectroscopic techniques like Time-Correlated Single Photon Counting (TCSPC) and femtosecond transient absorption (TA) spectroscopy. mdpi.comunige.chaip.org
Fluorescence Lifetime: TCSPC measures the decay of fluorescence intensity over time, providing the fluorescence lifetime (τ). mdpi.com This parameter is highly sensitive to the dye's microenvironment. For instance, the lifetime of a benzothiazolium dye might change upon binding to a biological target or with variations in local viscosity and polarity. mdpi.com Single exponential decays suggest emission from a single excited state, such as an ICT state, while multi-exponential decays can indicate the presence of multiple emissive species or complex relaxation pathways. mdpi.com
Excited-State Dynamics: Femtosecond TA spectroscopy provides a more detailed picture of the excited-state evolution. unige.chaip.org By using a pump pulse to excite the molecule and a subsequent probe pulse to measure absorption changes, this technique can track processes like electron injection in dye-sensitized solar cells, which can occur on a sub-picosecond timescale. unige.ch It also helps to identify the formation and lifetime of radical cations and other transient species, offering a complete map of the photodynamic pathways. unige.chaip.org For example, studies on triphenylamine-benzothiazole sensitizers on TiO2 films revealed that electron injection happens in under 0.2 picoseconds. unige.ch
Factors Influencing Spectral Shifts and Intensities
Molecular Rotor Properties and Conformational Dynamics of Benzothiazolium Dyes
A significant class of benzothiazolium dyes functions as "molecular rotors". nih.govresearchgate.net These molecules possess rotatable single bonds within their conjugated framework, often between the benzothiazolium unit and an electron-donating moiety. nih.gov
Upon photoexcitation, the molecule seeks to relax into a lower-energy twisted intramolecular charge transfer (TICT) state through rotation around this bond. nih.gov In low-viscosity solvents, this rotation is fast and provides an efficient non-radiative decay pathway, leading to very low fluorescence quantum yields. nih.govresearchgate.net However, when the dye is in a viscous environment or its rotation is sterically hindered (e.g., by binding to a protein), the formation of the non-emissive TICT state is suppressed. nih.govejournal.by This restriction of intramolecular rotation (RIR) blocks the non-radiative channel, forcing the molecule to decay via the highly fluorescent locally excited (LE) state. This results in a dramatic, "turn-on" increase in fluorescence intensity. nih.gov
This unique property is the basis for their use as viscosity sensors. The fluorescence quantum yield and lifetime of these dyes often show a direct correlation with the viscosity of the medium. researchgate.netejournal.by For example, a styryl derivative of thioflavin T, which contains the 3-ethyl-1,3-benzothiazol-3-ium core, was shown to have a fluorescence quantum yield of just 10⁻⁴ in water, which increased by over 8000-fold when incorporated into the rigid structure of amyloid fibrils. researchgate.net
Probing Microenvironmental Polarity and Viscosity with Benzothiazolium-Based Dyes
The dual sensitivity of many benzothiazolium dyes to both polarity and viscosity makes them powerful tools for probing complex microenvironments, such as those found in living cells. nih.govacs.orgresearchgate.net Abnormal fluctuations in cellular viscosity and polarity are linked to various diseases, making their in-situ monitoring highly valuable. nih.govresearchgate.net
Benzothiazolium-based molecular rotors are particularly effective for this purpose. Their fluorescence intensity can report on local viscosity, while shifts in their emission wavelength (solvatochromism) can simultaneously report on local polarity. nih.govresearchgate.net This dual-reporting capability allows for more comprehensive characterization of subcellular organelles like mitochondria, lysosomes, and lipid droplets. mdpi.comnih.govresearchgate.net For instance, a probe named HBTD-V displays weak emission in low-viscosity media but strong fluorescence in high-viscosity environments, enabling the imaging of viscosity changes in living cells and even in mice. researchgate.net Similarly, the pyrene-benzothiazolium dye BTP shows distinct emission shifts in cellular lysosomes compared to its emission in water, reflecting the unique microenvironment of the organelle. mdpi.com
Circular Dichroism and Chiroptical Studies of Chiral Benzothiazolium Compounds
When a benzothiazole (B30560) or benzothiazolium moiety is incorporated into a chiral molecular structure, it becomes a chromophore that can be studied using chiroptical techniques like Circular Dichroism (CD) spectroscopy. wiley.comnih.gov CD measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule. nih.govrsc.org
For chiral benzothiazolium compounds, CD spectroscopy can be used to:
Determine Absolute Configuration: The sign and intensity of the Cotton effects in a CD spectrum can be correlated with the absolute stereochemistry of the molecule. rsc.org
Study Conformational Isomerism: CD is sensitive to the different conformations a molecule can adopt. For example, in spiro compounds containing a benzothiazole ring, CD can distinguish between different enantiomeric conformers. wiley.comrsc.org
Monitor Supramolecular Assembly: The self-assembly of chiral molecules into larger, ordered structures can be monitored by CD, as the formation of a chiral supramolecular architecture often leads to distinct CD signals. nih.gov
Studies on chiral spirobi mdpi.comnih.govbenzothiazole] have utilized CD detection coupled with high-performance liquid chromatography (HPLC) to separate enantiomers and probe their stereochemical properties. wiley.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of Complex Benzothiazolium Derivatives
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the synthesis and characterization of new benzothiazolium derivatives. amazonaws.comnih.govacs.org
Mass Spectrometry (MS): MS provides the precise mass of a molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is routinely used to verify the successful synthesis of a target compound by matching the experimental mass to the calculated exact mass. wiley.comacs.org Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. wiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and connectivity of atoms within a molecule. mdpi.comfrontiersin.org
¹H NMR: This technique identifies the chemical environment of hydrogen atoms. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) allow for the precise assignment of protons in the aromatic rings (benzothiazole, phenyl groups) and aliphatic chains (like the N-ethyl group). nih.govmdpi.com
¹³C NMR: This provides information about the carbon skeleton of the molecule. Specific chemical shifts can confirm the presence of key functional groups, such as the carbonyl (C=O) and imine (C=N) carbons. nih.govmdpi.com
2D NMR Techniques: More complex structures are elucidated using two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.comfrontiersin.org These experiments reveal correlations between different nuclei (H-H, C-H), allowing chemists to piece together the entire molecular structure unambiguously. mdpi.com
An extensive NMR investigation of various 2-aryl benzothiazole derivatives has demonstrated the power of one- and two-dimensional NMR experiments in characterizing these complex structures. mdpi.com The chemical shifts of carbons bonded to nitrogen atoms (C2 and C3a in the benzothiazole ring) are particularly diagnostic. mdpi.com
The following table shows representative ¹H NMR chemical shifts for protons in a benzothiazolium derivative, illustrating how specific signals are assigned to different parts of the molecule.
| Compound Type | Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |
| N-Alkyl Benzothiazolium | Aromatic (Benzothiazole Ring) | 6.80 - 8.10 | Multiplet/Doublet |
| Aliphatic N-CH₂ | ~4.50 | Quartet/Triplet | |
| Aliphatic CH₃ | ~1.50 | Triplet | |
| Acetamide Derivative | Amide N-H | ~10.70 | Singlet |
| Benzylidene Derivative | Benzylidene C-H | ~7.80 - 8.20 | Singlet |
Table compiled from representative data found in the literature for various benzothiazole and benzothiazolium derivatives. nih.govmdpi.com
Computational and Theoretical Investigations of 3 Ethyl 1,3 Benzothiazol 3 Ium Structures
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-Ethyl-1,3-benzothiazol-3-ium and its derivatives. These calculations, which solve the Schrödinger equation for a molecule, provide detailed information about electron distribution, orbital energies, and molecular properties. umich.edu
Researchers employ various levels of theory to study benzothiazolium salts. For instance, in the investigation of push-pull benzothiazolium dyes, quantum-chemical calculations have been used to understand experimentally observed trends and establish structure-activity relationships. acs.org These calculations help in engineering molecules with large quadratic nonlinear optical (NLO) responses. acs.org
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key aspect of these studies. The energy gap between the HOMO and LUMO is indicative of the molecule's electronic stability and reactivity. vulcanchem.com For example, a study on a related benzothiazolium derivative revealed a HOMO-LUMO energy gap of 3.8 eV, suggesting moderate electronic stability. vulcanchem.com The localization of the HOMO and LUMO on different parts of the molecule provides insights into charge transfer characteristics, which are crucial for applications in electronics and optics. vulcanchem.comrsc.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. proteobiojournal.com This information is vital for predicting intermolecular interactions and chemical reactivity. proteobiojournal.commdpi.com
Density Functional Theory (DFT) Applications in Benzothiazolium Systems
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying benzothiazolium systems due to its balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic characteristics. vulcanchem.com
DFT has been successfully used to optimize the geometry of benzothiazole (B30560) derivatives, with results showing excellent agreement with experimental crystallographic data. vulcanchem.com For instance, calculated bond lengths and angles for a benzothiazolium compound were found to be very close to the values obtained from X-ray diffraction. vulcanchem.com This validation underscores the reliability of DFT in predicting molecular structures. vulcanchem.com
Furthermore, DFT is employed to calculate various molecular properties that are crucial for understanding the behavior of these compounds. These include:
Electronic Properties: DFT is used to determine HOMO-LUMO energy gaps, ionization potentials, and electron affinities, which are key parameters for assessing electronic stability and reactivity. eurjchem.com
Spectroscopic Properties: Time-dependent DFT (TD-DFT) is used to predict electronic absorption and emission spectra, which can be compared with experimental UV-Vis and fluorescence data. researchgate.net
Nonlinear Optical (NLO) Properties: DFT calculations are pivotal in predicting the NLO responses of benzothiazolium salts, as will be discussed in the next section. researchgate.net
The table below summarizes a comparison of experimental and theoretical geometric parameters for a related benzothiazolium derivative, highlighting the accuracy of DFT methods. vulcanchem.com
| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP) |
| S1-C1 Bond Length | 1.765 Å | 1.76525 Å |
| C4-C3-S1 Bond Angle | 128.2° | 128.77° |
Table: Comparison of Experimental and Theoretical Geometric Parameters for a Benzothiazolium Derivative. vulcanchem.com
Prediction of Nonlinear Optical (NLO) Responses and Quadratic Hyperpolarizabilities in Benzothiazolium Salts
Benzothiazolium salts have garnered significant attention for their potential applications in nonlinear optics (NLO). acs.orgresearchgate.net NLO materials are crucial for technologies like optical switching, data storage, and telecommunications. acs.orgacs.org The key to a material's NLO activity lies in its hyperpolarizability, a measure of how the molecule's dipole moment changes in the presence of an electric field.
Computational methods, particularly DFT, are extensively used to predict the NLO properties of benzothiazolium salts. acs.orgresearchgate.netacs.org These calculations help in the rational design of new chromophores with enhanced NLO responses. acs.org Studies have shown that push-pull systems, which feature an electron-donating group and an electron-accepting benzothiazolium moiety, can exhibit large quadratic hyperpolarizabilities (β). acs.orgacs.org
Research has focused on molecular engineering strategies to maximize these NLO responses. For example, the effect of adding an auxiliary electron-withdrawing group to the benzothiazolium ring has been investigated. acs.orgacs.org While this modification can lead to a red shift in the intramolecular charge-transfer band, it may not always result in an increased static first hyperpolarizability (β₀). acs.org Computational studies have been instrumental in rationalizing these unexpected experimental findings. acs.org
The table below presents calculated static first hyperpolarizabilities (β₀) for a series of benzothiazolium salts, demonstrating the impact of structural modifications on NLO properties.
| Compound | β₀ (calculated) |
| Benzothiazolium Salt 1 | Value A |
| Benzothiazolium Salt 2 (with EWG) | Value B |
| Benzothiazolium Salt 3 (longer π-spacer) | Value C |
Note: The values in this table are illustrative and represent the type of data generated in computational NLO studies. Actual values can be found in the cited literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules like this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and solvent effects. arxiv.org
MD simulations are particularly useful for:
Conformational Analysis: These simulations can explore the different spatial arrangements (conformations) that a molecule can adopt and the energy barriers between them. doi.org For instance, a study on an unsymmetrical monomethine cyanine (B1664457) dye containing a benzothiazole residue used MD simulations to investigate intramolecular rotation and prove that the cation is not planar in its ground state. doi.org
Intermolecular Interactions: MD simulations can model how benzothiazolium cations interact with other molecules, such as solvent molecules, counter-ions, or biological macromolecules. mdpi.com This is crucial for understanding the compound's behavior in different environments.
Clustering Analysis: The vast number of conformations generated during an MD simulation can be grouped into clusters of similar structures. mdpi.com This helps to identify the most stable and representative conformations of the molecule. mdpi.com
Theoretical Models for Understanding Reaction Pathways and Energetics
For example, theoretical calculations can be used to study the hydrolysis of benzothiazolium salts. chemicalpapers.com These models can help to explain the influence of substituents on the reaction rate and to predict the stability of the compounds under different conditions. chemicalpapers.com
DFT calculations are often used to investigate reaction mechanisms. For instance, in the study of a tandem fragmentation, substitution, and intramolecular thia-anti-Michael addition reaction, DFT calculations on a model reaction provided insights into the timing of protonation transition states. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies on Benzothiazolium Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. asianpubs.orgchula.ac.thresearchgate.net QSAR models are valuable tools in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of more potent or effective molecules. nih.govnih.gov
In the context of benzothiazolium analogues, QSAR studies have been used to investigate their antitumor activity. asianpubs.org In a typical QSAR study, a dataset of compounds with known activities is used to develop a mathematical model that relates the activity to a set of molecular descriptors. asianpubs.org These descriptors can be based on various molecular properties, such as steric, electronic, and hydrophobic characteristics. chula.ac.th
Different statistical methods, such as multiple linear regression, are used to build the QSAR models. asianpubs.orgchula.ac.th The predictive power of the models is then validated using a separate test set of compounds. asianpubs.org The insights gained from QSAR studies can provide valuable guidance for the structural modification of benzothiazole derivatives to enhance their desired biological activity. asianpubs.orgchula.ac.th
Advanced Applications in Chemical Sciences
Benzothiazolium Salts as Catalytic Systems in Organic Transformations
Benzothiazolium salts, including 3-ethyl-1,3-benzothiazol-3-ium, have garnered significant attention as organocatalysts. Their catalytic activity often stems from the ability of the thiazolium ring to act as a precursor to N-heterocyclic carbenes (NHCs) or to participate directly in reactions as a Lewis acid.
These salts have proven effective in a variety of organic transformations. For instance, N-methylbenzothiazolium salts function as carbon-centered Lewis acids capable of activating Si-H σ-bonds, which allows them to catalyze hydrosilylation and dehydrosilylation reactions. nih.gov The catalytic activity can be fine-tuned by modifying the substituents on the benzothiazolium core, which alters the steric and electronic environment of the electrophilic center. nih.gov
In the realm of asymmetric synthesis, benzothiazolium salts have been employed in the organocatalytic stereoselective formylation of ketones. The electrophilic nature of the N-methylbenzothiazolium cation allows it to react with in-situ generated enamines, leading to the formation of formylated products with moderate to high stereoselectivity. Furthermore, they have been utilized in domino reactions, such as the [3+2] cycloaddition/rearrangement of α,β-unsaturated aldehydes, to produce chiral pyrrolo[1,2-d] nih.govchemrxiv.orgthiazine-2-carbaldehydes with excellent enantioselectivity. chemrxiv.org
A notable application of 3-ethylbenzothiazolium bromide is in the selective formation of triose from formaldehyde (B43269). acs.orgmdpi.com In the presence of a base, this catalyst promotes the condensation of formaldehyde to yield C3 products, a reaction of interest in the context of biomass conversion and the formose reaction. mdpi.com This contrasts with acid-catalyzed conditions, which tend to produce longer-chain sugars. mdpi.com The catalytic system often involves the thiazolium salt in conjunction with a base, such as triethylamine (B128534) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene. google.com
The following table summarizes key catalytic applications of benzothiazolium salts:
| Reaction Type | Catalyst System | Substrates | Products | Key Features |
| Hydrosilylation/Dehydrosilylation | N-Methylbenzothiazolium salts | Silanes, Imines | Hydrosilylation/dehydrosilylation products | Acts as a carbon Lewis acid for Si-H bond activation. nih.gov |
| Stereoselective Formylation | N-Methylbenzothiazolium iodide / Organocatalyst | Ketones | Formylated ketones | High stereoselectivity achieved with cinchona alkaloid catalysts. |
| Benzoin (B196080) Condensation | 3-Ethylbenzothiazolium bromide | Aromatic aldehydes | α-Hydroxy ketones (benzoins) | Nucleophilic catalysis via a zwitterionic intermediate. |
| Formose Reaction | 3-Ethylbenzothiazolium bromide / Base | Formaldehyde | Trioses (e.g., dihydroxyacetone) | Selective formation of C3 sugars. acs.orgmdpi.comgoogle.com |
| Cross-Acyloin Condensation | Thiazolium salt | Formaldehyde, other aldehydes | 1-Hydroxy-2-ones | Selective condensation between different aldehydes. acs.org |
| Domino [3+2] Cycloaddition | Benzothiazolium salt / Chiral organocatalyst | α,β-Unsaturated aldehydes | Pyrrolo[1,2-d] nih.govchemrxiv.orgthiazine-2-carbaldehydes | High enantioselectivity (96->99% ee). chemrxiv.org |
Role as Reagents and Intermediates in Complex Organic Synthesis
Beyond their catalytic roles, benzothiazolium salts serve as valuable reagents and intermediates in the synthesis of complex organic molecules. Their reactivity allows for the construction of various heterocyclic and carbocyclic frameworks.
One significant application is their use as formyl cation equivalents. This allows for the introduction of a formyl group into a molecule under specific reaction conditions. They also serve as precursors to benzothiazolium ylides, which are versatile 1,3-dipoles in cycloaddition reactions for synthesizing five-membered nitrogen-containing heterocycles like pyrrolidines. chemrxiv.org
In the context of cross-coupling reactions, benzothiazolium salts derived from primary alcohols have been successfully employed as C(sp3)–O electrophiles in nickel-catalyzed cross-electrophile coupling with aryl and vinyl halides. rsc.org This methodology provides a novel way to activate and functionalize primary alcohols, offering an alternative to traditional methods that require pre-functionalization to organometallic reagents. rsc.org This approach has been used to synthesize a variety of 1,2-diarylethanes and 1,3-dienes in good yields. rsc.org
The versatility of this compound and its derivatives as synthetic intermediates is further highlighted by their use in the preparation of more complex molecules, such as cyanine (B1664457) dyes.
Development of Ionic Liquids Based on Benzothiazolium Cations
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained prominence as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. Benzothiazolium cations, including this compound, have been investigated as a component of novel ionic liquids.
Structurally, thiazolium-based ILs are analogous to the more common imidazolium-based ILs. researchgate.net The synthesis of benzothiazolium-based ionic liquids typically involves the quaternization of a benzothiazole (B30560) derivative with an alkyl halide, followed by anion exchange if necessary. The properties of the resulting ionic liquid, such as its melting point and thermal stability, can be tuned by varying the alkyl substituent on the nitrogen atom and the nature of the counter-anion.
For instance, studies on a series of N-alkyl benzothiazolium iodides have shown their thermal properties. Thermogravimetric analysis (TGA) of N-ethyl benzothiazolium iodide indicates its thermal stability. researchgate.netresearchgate.net While many thiazolium-based salts are solids at room temperature, modification of their structure, such as the introduction of asymmetry, can lower their melting points, making them viable as room-temperature ionic liquids. researchgate.net These materials have potential applications as solvents in organic reactions and as electrolytes in electrochemical devices.
Research into Benzothiazolium Compounds as Corrosion Inhibitors
The investigation into benzothiazolium compounds as corrosion inhibitors for various metals and alloys is an active area of research. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process.
The adsorption mechanism typically involves the interaction of the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. The presence of the positively charged quaternary nitrogen in the this compound cation can further enhance its adsorption onto a negatively charged metal surface. The formation of this protective layer can inhibit both anodic and cathodic corrosion reactions.
The effectiveness of a particular benzothiazolium derivative as a corrosion inhibitor is influenced by several factors, including the nature of the substituents on the benzothiazole ring, the concentration of the inhibitor, the temperature, and the corrosive medium. Research in this area often involves electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the inhibition efficiency and to elucidate the mechanism of inhibition.
Applications in Advanced Polymer Chemistry and Functional Material Design
The unique properties of this compound have led to its incorporation into advanced polymers and functional materials. These materials often exhibit tailored electronic, optical, or mechanical properties.
One area of application is in the modification of conductive polymers for use in optoelectronic devices. The incorporation of benzothiazolium moieties can influence the polymer's conductivity, solubility, and film-forming properties.
Furthermore, benzothiazolium salts can be used to create polymer nanocomposites. For example, a long-chain N-dodecyl-2-methylbenzothiazolium iodide has been synthesized and used to modify sodium montmorillonite (B579905) clay. researchgate.net The resulting organo-modified clay, with the benzothiazolium surfactant intercalated into its layers, serves as a precursor for developing polymer nanocomposites with enhanced properties. researchgate.net
Design and Synthesis of Sensitizing Dyes for Photographic Emulsions and Other Photonic Technologies
Historically and currently, a significant application of this compound derivatives is in the design and synthesis of cyanine dyes. These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei, such as benzothiazole.
This compound iodide serves as a key building block in the synthesis of these dyes. uclan.ac.uk The length of the polymethine chain and the nature of the heterocyclic rings determine the absorption and emission properties of the dye. For example, heptamethine cyanine dyes containing the 3-ethylbenzothiazole moiety absorb and emit in the near-infrared (NIR) region. uclan.ac.uk
These dyes have been traditionally used as sensitizers in photographic emulsions, extending the spectral sensitivity of silver halide crystals to longer wavelengths of light. More recently, their strong absorption and fluorescence properties, particularly in the NIR window, have made them valuable for a range of photonic and biomedical applications. google.com This includes their use as fluorescent labels for biomolecules, probes for detecting and quantifying analytes, and as photosensitizers in photodynamic therapy. researchgate.netuclan.ac.uk The synthesis of complex cyanine dyes often involves the condensation of two or more benzothiazolium-based precursors. smolecule.comchemsrc.com
Explorations in Advanced Materials Research with 3 Ethyl 1,3 Benzothiazol 3 Ium Derivatives
Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices Utilizing Benzothiazolium Chromophores
Benzothiazole (B30560) derivatives are integral to the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. Their structural versatility allows for the fine-tuning of their photophysical properties.
In the realm of OLEDs, benzothiazole-based materials have been successfully employed as emitters. For instance, some derivatives have been used to create white organic light-emitting diodes (WOLEDs), which have potential applications in full-color displays and solid-state lighting. rsc.org By combining three different benzothiazole derivatives in a polymer matrix, a stable white light emission was achieved. rsc.org One approach involves doping a host material with multiple chromophores to achieve white light, though this can present challenges in balancing efficiency and color purity. rsc.org
Theoretical studies have also been conducted to understand the structure-property relationships of benzothiazole derivatives for OLED applications. researchgate.net These studies explore how modifications to the molecular structure affect the electronic and optical properties, aiming to design more efficient materials. researchgate.net For example, introducing electron-donating groups to the benzothiazole ring can shift the emission to longer wavelengths. researchgate.net
Furthermore, iridium complexes incorporating 2-aryl-benzothiazole ligands have demonstrated high efficiency as phosphorescent emitters in OLEDs. rsc.org By modifying the chemical structure of these complexes, the emission color can be tuned from yellow to red. rsc.org Devices using these materials have achieved high external quantum efficiencies, with one yellow OLED reaching 23.0%. rsc.org
Aggregation-Induced Emission (AIE) Active Benzothiazolium Luminogens for Solid-State Applications
A significant challenge in solid-state emitters is the phenomenon of aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state. researchgate.net Benzothiazolium derivatives exhibiting aggregation-induced emission (AIE) overcome this issue, making them highly suitable for solid-state applications. researchgate.net AIE-active compounds show enhanced fluorescence in the aggregated or solid state. researchgate.netnih.gov
The mechanism behind AIE in many benzothiazole derivatives is the restriction of intramolecular motions (RIM) in the aggregated state, which minimizes non-radiative decay pathways. nih.gov This has led to the development of AIE-active materials for applications like OLEDs and sensors. researchgate.netnih.gov
For example, tetraphenylethene (TPE), a well-known AIE luminogen, has been functionalized with benzothiazolium. researchgate.net The resulting derivatives exhibit tunable solid-state emission. researchgate.net Additionally, some benzothiazole derivatives combined with an excited-state intramolecular proton transfer (ESIPT) process show AIE properties, with the ability to emit different colors in the solid state. acs.orgscispace.com These materials have been explored for creating full-color displays and white-light-emitting materials. acs.org
Research has also focused on developing AIE-active benzothiazole-based probes for detecting various analytes, demonstrating their versatility in solid-state sensing applications. mdpi.comacs.org
Development of Optically Nonlinear Materials for Advanced Photonics
Benzothiazolium salts are promising candidates for nonlinear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics. researchgate.netresearchgate.net These materials can alter the properties of light, enabling technologies like optical switching and data storage. acs.org
The NLO properties of benzothiazolium derivatives stem from their intramolecular charge transfer (ICT) character, where an electron-donating part of the molecule is linked to an electron-accepting part through a conjugated system. researchgate.net Benzothiazolium salts have been shown to be more effective NLO-phores compared to their neutral benzothiazole counterparts. researchgate.net
Studies have shown that the second-order hyperpolarizability (a measure of NLO activity) of these compounds increases with the extension of the polyene chain connecting the donor and acceptor groups. acs.org Furthermore, benzothiazolium has been identified as a more effective electron acceptor than the commonly used pyridinium (B92312) unit, leading to larger NLO responses. acs.org
A new class of organic NLO crystals based on the benzothiazolium core has been developed, exhibiting extremely large macroscopic optical nonlinearity. wiley.com These crystals have shown high efficiency in generating Terahertz (THz) waves, which have applications in spectroscopy and imaging. wiley.com The third-order NLO properties of some benzothiazolium salts have also been investigated, revealing their potential for applications in advanced photonic devices. researchgate.netscirp.org
Fabrication of Chemical and Biochemical Sensors Based on Benzothiazolium Compounds
The fluorescent properties of benzothiazolium derivatives make them excellent candidates for the development of chemical and biochemical sensors. researchgate.netresearchgate.net These sensors can detect a wide range of analytes, including metal ions, anions, and biologically important molecules. researchgate.net
The sensing mechanism often relies on changes in the fluorescence of the benzothiazolium compound upon interaction with the target analyte. researchgate.net These changes can be "turn-on" or "turn-off" responses, where the fluorescence is either enhanced or quenched. wiley.com
For example, benzothiazole-based fluorescent probes have been designed for the selective detection of zinc ions (Zn²⁺), which are important in biological systems. bohrium.com These probes can operate in a physiological pH range and have been successfully used for imaging Zn²⁺ in living cells. bohrium.com Other probes have been developed to detect hydrazine (B178648) (N₂H₄), a toxic chemical, in water samples and living cells. wiley.com
Benzothiazole derivatives have also been utilized to create probes for reactive oxygen species like hydrogen peroxide (H₂O₂). mdpi.com The design of these probes often incorporates principles like AIE and ESIPT to enhance their sensitivity and selectivity. mdpi.comresearchgate.net The versatility of benzothiazole chemistry allows for the creation of probes for a wide array of analytes, making them valuable tools in environmental monitoring and medical diagnostics. researchgate.netresearchgate.net
Applications in Advanced Imaging Technologies Beyond Biological Systems
While benzothiazolium derivatives are widely used in biological imaging, their applications extend to advanced imaging in materials science. Their unique photophysical properties, including strong fluorescence and environmental sensitivity, make them suitable for visualizing and characterizing non-biological systems.
For instance, benzothiazolium-based dyes can be incorporated into polymer matrices to study the morphology and properties of the material. rsc.org Changes in the fluorescence of the dye can provide information about the local environment within the polymer, such as polarity and viscosity.
In the field of nanotechnology, these compounds have been used to functionalize nanoparticles. For example, benzothiazolium derivatives have been capped onto silica (B1680970) nanocomposites. acs.org These hybrid materials can then be used to image specific targets. While the primary application in the cited research is for biological imaging of β-amyloid plaques, the principle of using these functionalized nanoparticles can be extended to materials science applications, such as tracking the distribution of nanoparticles in a composite material or sensing changes in the material's properties.
Furthermore, the development of benzothiazolium-based probes with AIE characteristics is beneficial for imaging in the solid state, which is highly relevant for materials science. researchgate.net These probes can be used to visualize defects, phase transitions, or stress distribution in solid materials. The ability to design probes with tunable emission colors further enhances their utility in multi-analyte sensing and imaging within a single material system. acs.org
Research into Conductive Polymers and Hybrid Materials Incorporating Benzothiazolium Units
Benzothiazolium units are being incorporated into conductive polymers and hybrid materials to enhance their electronic and optical properties. These materials have potential applications in various fields, including electronics, sensors, and energy storage.
The introduction of benzothiazolium moieties into a polymer backbone can influence the polymer's conductivity, charge transport characteristics, and photophysical properties. The inherent positive charge of the benzothiazolium unit can facilitate electron transport, making these polymers suitable for use in electronic devices.
Hybrid materials combining benzothiazolium derivatives with inorganic components are also an active area of research. For example, hybrid materials have been created by grafting benzothiazole derivatives onto magnetic iron oxide nanoparticles. mdpi.comresearchgate.net These materials combine the magnetic properties of the iron oxide with the optical properties of the benzothiazole derivative, opening up possibilities for creating multifunctional materials that can be used as spectroscopic probes or in sensor applications. mdpi.com
Another approach involves incorporating benzothiazole-type dyes into silica-based hybrid materials using the sol-gel process. acs.orgacs.org The photophysical behavior of the dye can be modulated by the silica matrix, and these materials have potential applications in optical devices. acs.org The development of such hybrid materials aims to create synergistic effects between the organic and inorganic components, leading to new materials with enhanced performance. mdpi.comacs.org
Research in Chemical Biology and Advanced Sensing with Benzothiazolium Probes
Development of Fluorescent Probes for Biomolecular Interactions and Imaging
The benzothiazolium moiety is a key building block for a variety of fluorescent probes designed for high-sensitivity imaging and the detection of biomolecular interactions. google.com These probes are often engineered to exhibit changes in their fluorescence properties—such as intensity, lifetime, or emission wavelength—upon binding to a specific biological target. This "turn-on" or ratiometric response is crucial for reducing background signal and enhancing detection sensitivity in complex biological environments like living cells. google.commdpi.com
A prominent application of probes containing the benzothiazolium scaffold is the detection and study of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases. tandfonline.comtandfonline.com Thioflavin T (ThT), a flagship dye in this class, contains a benzothiazole (B30560) unit and is considered the "gold standard" for amyloid detection. nih.gov Although ThT itself is N-methylated, its binding mechanism provides a foundational understanding applicable to its 3-ethyl analogues.
The fluorescence of ThT and its derivatives is very low in aqueous solutions but increases dramatically upon binding to the cross-β-sheet structure of amyloid fibrils. diva-portal.org This phenomenon is attributed to the molecular rotor nature of these dyes. researchgate.netnih.gov In solution, the benzothiazole and its adjoining aromatic ring can rotate freely around the connecting bond, which leads to the rapid, non-radiative decay of the excited state. diva-portal.org When the dye binds within the channels of amyloid fibrils, this internal rotation is restricted. diva-portal.orgnih.gov This restriction blocks the non-radiative decay pathway, forcing the excited molecule to release its energy as fluorescence, resulting in a strong "turn-on" signal. diva-portal.orgnih.gov
Derivatives such as trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium (DMASEBT) have been developed as alternatives to ThT with improved photophysical properties. nih.gov DMASEBT's absorption and fluorescence spectra are shifted to longer wavelengths, which is advantageous for bioimaging as it falls closer to the "transparency window of biological tissues," reducing interference from cellular autofluorescence. nih.govresearchgate.net Studies have confirmed that DMASEBT binds to amyloid fibrils with a mechanism similar to ThT, involving two distinct binding modes with different affinities and stoichiometries. researchgate.net This allows for not only the detection of fibrils but also the comparative study of their structural variations. nih.gov
Table 1: Comparison of Benzothiazolium-Based Amyloid Probes
| Probe Name | Core Structure | Key Advantage | Binding Mechanism |
|---|---|---|---|
| Thioflavin T (ThT) | Benzothiazole | "Gold Standard," well-studied | Restriction of intramolecular rotation upon binding to β-sheets. diva-portal.org |
| DMASEBT | 3-Ethyl-1,3-benzothiazolium | Red-shifted spectra for deeper tissue imaging. nih.govresearchgate.net | Similar to ThT, with two distinct binding modes. researchgate.net |
| BF2-functionalized Benzothiazoles | Benzothiazole | High fluorescence quantum yields (>70%) upon binding. nih.gov | Sensitive to environmental polarity, viscosity, and hydrogen-bonding. nih.gov |
The favorable photophysical properties of 3-ethyl-1,3-benzothiazolium derivatives make them excellent candidates for advanced imaging techniques. Their high quantum yields, large Stokes shifts, and stability are highly desirable for fluorescence microscopy. researchgate.netacs.org
Pyrene-benzothiazolium derivatives have been developed as lysosome-specific probes. researchgate.netmdpi.com One such probe, BTP, exhibits a noticeable blue shift in its emission within the acidic environment of lysosomes and can be used for real-time, "wash-free" imaging without background interference. researchgate.netmdpi.com Furthermore, BTP has demonstrated promise for two-photon fluorescence microscopy, a technique that allows for deeper tissue imaging with reduced phototoxicity, showing an excitation maximum around 905 nm. researchgate.netmdpi.com
Heptamethine cyanine (B1664457) dyes incorporating the 3-ethyl-1,3-benzothiazolium moiety are used to create probes that absorb and emit in the near-infrared (NIR) region. uclan.ac.uk This spectral range is optimal for in vivo imaging because it minimizes light scattering and absorption by endogenous molecules like hemoglobin and water.
Mechanistic Studies of Probe-Biomolecule Interaction (e.g., Amyloid Fibrils)
Molecular Labeling Techniques for Proteins and Nucleic Acids in Research Contexts
Derivatives of 3-ethyl-1,3-benzothiazolium are widely used as fluorescent labels for biomolecules, including proteins and nucleic acids. cymitquimica.com Cyanine dyes, such as 3,3'-Diethylthiacarbocyanine iodide, which contains the 3-ethyl-1,3-benzothiazolium core, are effective for tagging these macromolecules to visualize them in biochemical assays and genetic studies. cymitquimica.com
These cationic dyes can interact with nucleic acids, leading to changes in their photophysical properties that can be exploited for detection. For instance, a synthesized anthracene-benzothiazole derivative acts as a sensitive "turn-on" fluorescent probe for DNA. nih.gov Its molecular rotor mechanism is key; upon association with DNA, the torsional motion in the probe's excited state is hindered, leading to a significant increase in its fluorescence emission and excited-state lifetime. nih.gov This allows for the sensitive detection of DNA in various research contexts. nih.gov Bioorthogonal labeling strategies, where a dye is attached to a DNA oligomer via click chemistry, have also been developed using benzothiazolium derivatives for applications like Fluorescence In Situ Hybridization (FISH). rsc.org
Similarly, these dyes can be used to label proteins. Far-red pentamethine cyanine dyes incorporating the 3-ethyl-benzothiazolium structure have been shown to be sensitive probes for serum albumins. nih.gov Their fluorescence quantum yield increases significantly upon binding to proteins like human serum albumin (HSA), allowing for their quantification. nih.gov
Investigation of Benzothiazolium Scaffolds in Target-Specific Chemical Sensing
The 3-ethyl-1,3-benzothiazol-3-ium scaffold is a versatile platform for the design of chemosensors for various ions and small molecules. By functionalizing the core structure with specific recognition moieties, probes can be created that exhibit a selective optical response to a target analyte. rsc.org
Benzothiazole-based derivatives have been engineered for the selective detection of metal ions and anions. For example, a benzothiazole-functionalized Schiff-base chemosensor was developed for the aqueous-phase detection of Arsenic (As³⁺). rsc.org This sensor showed a distinct color change from yellow to burgundy upon binding As³⁺, enabling naked-eye detection. rsc.org Another sensor platform combined a benzothiazole fluorophore with a calix arene macrocycle to create a highly selective and sensitive probe for chlorite (B76162) ions (ClO₂⁻) in aqueous solutions, exhibiting a significant fluorescence enhancement upon binding. dergipark.org.tr
Furthermore, these scaffolds are used to create probes for biologically relevant small molecules. A green-emitting fluorescent probe based on a phenothiazine (B1677639) benzothiazole dye was developed for detecting biothiols like cysteine, homocysteine, and glutathione. mdpi.com The probe operates on a photoinduced electron transfer (PET) mechanism, where the cleavage of a dinitrobenzenesulfonate group by biothiols results in a 148-fold increase in fluorescence intensity, making it suitable for imaging biothiols in living cells. mdpi.com
Mechanistic Studies of Benzothiazole-Based Compounds in Biological Systems (e.g., Enzyme Inhibition, Receptor Binding)
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. tandfonline.comresearchgate.net This has prompted extensive research into the mechanisms by which these compounds exert their biological effects.
Enzyme Inhibition: Benzothiazole-based compounds have emerged as effective inhibitors of various enzymes. They are particularly prominent as inhibitors of protein kinases, which are crucial targets in cancer therapy. tandfonline.combiointerfaceresearch.com For example, derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.com One such compound, a 6-nitrobenzothiazole (B29876) derivative, showed strong VEGFR-2 inhibitory activity with an IC₅₀ value of 91 nM. tandfonline.com
Other enzymes targeted by benzothiazole derivatives include:
Human Glutathione S-transferase P1-1 (hGSTP1-1): This enzyme is overexpressed in many tumors and contributes to drug resistance. Benzothiazole derivatives have been identified as lead compounds that inhibit hGSTP1-1. esisresearch.org
Monoamine Oxidase B (MAO-B): Selective inhibition of MAO-B is a strategy for treating neurodegenerative diseases. Benzothiazole-hydrazone derivatives have been synthesized as potent and selective hMAO-B inhibitors, with the most active compound showing an IC₅₀ value of 0.060 µM. mdpi.com
α-Amylase and α-Glucosidase: Benzothiazole-appended indenopyrazoles have been identified as promising dual inhibitors of these enzymes, which are targets for managing diabetes. nih.gov
Receptor and Target Binding: The mechanism of action often involves the benzothiazole core binding within specific pockets of the target protein. In kinase inhibition, the flat benzothiazole ring system can act as a "hinge binder," occupying the ATP-binding pocket. tandfonline.combiointerfaceresearch.com In MAO-B inhibition, docking studies show the benzothiazole core fits within the enzyme's substrate cavity, while other parts of the molecule form hydrogen bonds with active site residues. mdpi.com
Beyond enzymes, benzothiazole scaffolds have been optimized to target bacterial systems. Derivatives have been shown to inhibit the Gac/Rsm two-component system in Pseudomonas aeruginosa, which regulates biofilm formation and virulence. nih.gov Other derivatives have been developed to bind to Lipid II, an essential precursor in bacterial cell wall synthesis, demonstrating their potential as novel antibacterial agents. semanticscholar.org
Table 2: Examples of Enzyme Inhibition by Benzothiazole Derivatives
| Enzyme Target | Therapeutic Area | Example Derivative Class | Mechanism/Potency |
|---|---|---|---|
| VEGFR-2 | Oncology | 6-Nitrobenzothiazole hybrids | Hinge-binding in ATP pocket; IC₅₀ = 91 nM. tandfonline.com |
| hGSTP1-1 | Oncology | 2-Substituted benzothiazoles | Binds to the substrate-binding H-site. esisresearch.org |
| hMAO-B | Neurodegeneration | Benzothiazole-hydrazones | Binds in substrate cavity; IC₅₀ = 0.060 µM. mdpi.com |
| α-Amylase / α-Glucosidase | Diabetes | Benzothiazole-indenopyrazoles | Dual inhibition; promising binding energies in docking studies. nih.gov |
Design of Diagnostic Probes for Molecular Pathology
The ability of 3-ethyl-1,3-benzothiazolium derivatives to specifically bind to and report on the presence of pathological markers makes them valuable tools for diagnostics. Their primary use in molecular pathology is the detection of amyloid plaques in tissues, a hallmark of Alzheimer's disease. tandfonline.comdiva-portal.org
Probes like ThT and its structural analogue DMASEBT are used in histopathology to stain tissue sections. tandfonline.comnih.gov When applied to brain tissue, they selectively bind to amyloid plaques, and their subsequent fluorescence under a microscope confirms the presence of these pathological protein aggregates. nih.gov The development of derivatives with red-shifted fluorescence is particularly important for in vivo diagnostic imaging, as it allows for non-invasive detection of amyloid plaques in the brain. researchgate.net
Beyond amyloid detection, the benzothiazole scaffold is a platform for creating "smart" or activatable probes for diagnostic purposes. These probes are designed to be non-fluorescent until they are acted upon by a specific enzyme whose activity is associated with a disease state. google.com For example, a non-fluorescent benzothiazole derivative can be attached to a phosphate (B84403) group. In the presence of a phosphatase enzyme, the phosphate is cleaved, restoring the fluorescence of the benzothiazole core. google.com This "turn-on" mechanism can be adapted to create diagnostic assays for a variety of enzymes or other biological ligands relevant to pathology. google.com Similarly, probes have been designed to monitor mitochondrial function by responding to changes in pH or the activity of endogenous enzymes like esterases, which can be indicative of cellular stress or dysfunction. acs.orgresearchgate.net
Future Research Directions and Emerging Paradigms in 3 Ethyl 1,3 Benzothiazol 3 Ium Studies
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules. For 3-Ethyl-1,3-benzothiazol-3-ium derivatives, AI and machine learning (ML) offer a powerful approach to navigate the vast chemical space and accelerate the identification of candidates with tailored properties. uva.nl
Computational screening methods are already gaining significant recognition in materials modeling and drug design for the efficient identification of molecular candidates. uva.nlnih.gov In one successful example, a computational workflow involving physics-based models was used to screen a vendor database, leading to the identification of a this compound derivative as a specific binder for cardiolipin (B10847521), a key mitochondrial lipid. nih.gov This data-driven approach bypassed much of the laborious and time-consuming traditional screening. nih.gov
Future research will likely involve the development of more sophisticated ML models, such as deep neural networks and generative models, trained on existing data of benzothiazolium salts. uva.nl These models could predict a wide range of properties, from absorption and emission spectra for dye applications to binding affinities for biological targets. smolecule.comnus.edu.sg This in-silico property prediction allows for the de novo design of new this compound derivatives with optimized characteristics for specific applications before their physical synthesis is ever attempted. proloewe.de
Table 1: AI/ML in Benzothiazolium Derivative Design
| Model Input | Predicted Property / Application | Potential Impact |
|---|---|---|
| Molecular Structure (SMILES/InChI) | Quantum Yield, Absorption/Emission Wavelengths | Rapid design of novel fluorescent probes and dyes. researchgate.netresearchgate.net |
| Structural Fragments & Descriptors | Binding Affinity to Enzymes/Receptors | Accelerated discovery of lead compounds for therapeutics. smolecule.com |
| Reaction Conditions (Solvent, Temp.) | Reaction Yield, Product Selectivity | Optimization of synthesis pathways for efficiency. |
Exploration of Unconventional Reactivity Profiles and Novel Reaction Pathways
While the fundamental reactivity of the this compound core is relatively well-understood, future research is poised to explore its behavior under unconventional conditions and in novel reaction pathways. The compound is known to undergo reactions such as oxidation, reduction, and substitution, and it serves as a crucial intermediate in the synthesis of more complex molecules like cyanine (B1664457) dyes.
Future investigations could focus on:
Novel Catalysis: Leveraging the thiazolium salt's ability to act as a catalyst, particularly in reactions like the benzoin (B196080) condensation, to develop new catalytic cycles for asymmetric synthesis or the formation of complex carbon-carbon bonds.
Photocatalysis: Investigating the excited-state reactivity of this compound and its derivatives, potentially using them as photocatalysts in organic transformations.
Mechanochemistry: Studying reactions under solvent-free, ball-milling conditions to discover new reactivity, reduce waste, and form products inaccessible through traditional solution-phase chemistry.
Flow Chemistry: Utilizing continuous flow reactors to safely explore reactions at high temperatures and pressures, potentially uncovering new pathways and enabling precise control over multi-step syntheses.
These explorations will not only expand the synthetic chemist's toolkit but also provide access to a wider array of novel benzothiazolium structures with unique properties.
Table 2: Known vs. Future Reaction Explorations
| Known Reaction Type | Example | Future Research Direction |
|---|---|---|
| Condensation | Synthesis of cyanine dyes. | Exploring condensation with novel, complex aldehydes and ketones. |
| Nucleophilic Substitution | Displacement of leaving groups on the benzothiazole (B30560) ring. | Using unconventional nucleophiles to introduce new functional groups. |
| Redox Reactions | Oxidation or reduction of the molecule. | Electrosynthesis and photocatalytic redox reactions. |
Development of Multi-Functional Benzothiazolium-Based Systems for Synergistic Applications
The inherent versatility of the this compound scaffold makes it an ideal candidate for the development of multi-functional systems, where a single molecule integrates multiple capabilities. Benzothiazolium derivatives are already known to possess a wide range of individual properties, including antimicrobial, anticancer, and fluorescent characteristics. smolecule.com The next frontier is to combine these functions to create synergistic systems.
For instance, a molecule could be designed to be both a fluorescent probe for cellular imaging and a therapeutic agent. Such a "theranostic" compound would allow for the visualization of its target (e.g., a cancer cell) while simultaneously delivering a cytotoxic effect. Another avenue involves creating systems where the benzothiazolium core is linked to other functional moieties, such as photosensitizers for photodynamic therapy or targeting ligands to improve selectivity for specific cell types. google.com Research into potential synergistic effects when combined with other antimicrobial or therapeutic agents is also a promising area.
Table 3: Potential Multi-Functional Benzothiazolium Systems
| Function 1 | Function 2 | Potential Application |
|---|---|---|
| Fluorescence (Imaging) | Anticancer Activity | Theranostics for cancer treatment and monitoring. smolecule.com |
| Antimicrobial Activity | Quorum Sensing Inhibition | Advanced anti-infective agents with dual action. |
| Ion Sensing | Membrane Permeation | Real-time monitoring of ion channels in living cells. |
Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Advanced in-situ spectroscopic techniques are powerful tools for achieving this by monitoring reactions in real-time. For this compound chemistry, these methods can provide invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of reaction parameters.
Techniques such as in-situ UV-Vis, NMR, and Raman spectroscopy can track the consumption of reactants and the formation of products as they happen. For example, in the synthesis of conjugated dye molecules derived from this compound, in-situ UV-Vis spectroscopy can monitor the formation of the extended π-system in real time. Similarly, monitoring the growth of amyloid fibrils with benzothiazole-based probes like Thioflavin T has been achieved using real-time fluorescence microscopy, a principle that can be extended to study the interaction of new derivatives with biomolecules. researchgate.net
Future research will benefit from the broader application of these techniques to study the complex, multi-step syntheses often required for advanced benzothiazolium derivatives. uclan.ac.uk
Table 4: In-Situ Spectroscopic Techniques and Their Applications
| Technique | Information Gained in Real-Time | Relevance to Benzothiazolium Chemistry |
|---|---|---|
| UV-Vis Spectroscopy | Changes in electronic conjugation, concentration of colored species. | Monitoring the synthesis of cyanine and styryl dyes. |
| NMR Spectroscopy | Structural information on intermediates, reaction kinetics. | Elucidating complex reaction mechanisms and conformational changes. doi.org |
| FT-IR/Raman Spectroscopy | Changes in vibrational modes, functional group transformations. | Identifying transient species and bond formation/breakage. |
Sustainable Synthesis and Green Chemistry Innovations for Industrial Scalability
As the applications for this compound derivatives expand from the laboratory to industrial use in dyes, pigments, and pharmaceuticals, the need for sustainable and scalable synthesis methods becomes paramount. Future research must prioritize the principles of green chemistry to minimize environmental impact and improve economic feasibility.
Key areas of innovation include:
Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents.
Catalyst Efficiency: Developing highly active and recyclable catalysts to reduce waste and energy consumption. This includes exploring enzymatic catalysis for specific transformations.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through efficient condensation or cycloaddition reactions.
Process Intensification: Utilizing technologies like continuous flow reactors, which can improve safety, efficiency, and scalability compared to traditional batch processing.
By integrating these innovations, the industrial production of benzothiazolium compounds can become more environmentally friendly and cost-effective.
Table 5: Comparison of Traditional vs. Green Synthesis Approaches
| Parameter | Traditional Approach | Future Green Chemistry Approach |
|---|---|---|
| Solvent | Often polar organic solvents (e.g., methanol (B129727), dioxane). | Water, ionic liquids, or solvent-free conditions. |
| Catalyst | Stoichiometric bases or metal catalysts. | Recyclable organocatalysts, biocatalysts. |
| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound, mechanochemistry. |
| Process | Batch production. | Continuous flow synthesis. |
Interdisciplinary Research Bridging Fundamental Chemistry with Translational Applications in Materials Science and Chemical Biology
The most significant breakthroughs in the study of this compound will emerge from research that bridges fundamental chemical principles with translational applications in diverse fields. The unique electronic and structural properties of the benzothiazolium core make it a rich platform for interdisciplinary innovation.
In Materials Science: The strong light absorption and emission properties of benzothiazolium derivatives are already exploited in dyes. researchgate.net Future work could focus on incorporating this scaffold into advanced materials such as organic light-emitting diodes (OLEDs), nonlinear optical materials, and functional polymers for sensors or smart coatings. google.com
In Chemical Biology: Benzothiazolium-based compounds are excellent fluorescent probes. smolecule.com Derivatives of Thioflavin T, which contains the core benzothiazole structure, are the gold standard for detecting amyloid fibrils associated with neurodegenerative diseases. researchgate.netresearchgate.net Future research will focus on developing new probes with improved spectral properties (e.g., near-infrared emission) for in-vivo imaging. researchgate.netuclan.ac.uk Furthermore, their ability to interact with biological structures like cardiolipin in mitochondrial membranes opens doors to new tools for studying cellular processes and physiology. uva.nlnih.gov
This interdisciplinary approach ensures that fundamental discoveries about the reactivity and properties of this compound are translated into practical solutions for real-world challenges in medicine, diagnostics, and technology.
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-1,3-benzothiazol-3-ium and its derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves quaternization of the benzothiazole core. For example, alkylation of 1,3-benzothiazole with ethylating agents (e.g., ethyl iodide) under reflux in aprotic solvents like acetonitrile yields the target compound. Modifications at the 2-position can be achieved via nucleophilic substitution or condensation reactions. Key considerations include:
- Reaction Conditions: Temperature (60–80°C), solvent polarity, and reaction time (6–24 hours) influence yield.
- Purification: Chromatography or recrystallization from ethanol/water mixtures is often required to isolate pure salts .
Table 1: Example Synthetic Routes and Yields
| Derivative | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| This compound iodide | Ethyl iodide, CH₃CN, 72°C, 12h | 85 | |
| 3-Ethyl-2-methyl derivative | Methyl iodide, DMF, 80°C, 6h | 78 |
Q. How can spectroscopic and crystallographic data validate the structure of this compound salts?
Methodological Answer:
- NMR Spectroscopy: The ¹H NMR spectrum typically shows a downfield shift for the ethyl group protons (~δ 4.5–5.0 ppm for N-CH₂CH₃) due to the positive charge on the nitrogen. Aromatic protons resonate at δ 7.0–8.5 ppm .
- X-ray Crystallography: Monoclinic crystal systems (e.g., space group P2₁/n) with lattice parameters a = 7.849 Å, b = 16.219 Å, c = 9.191 Å (β = 108.6°) are common. SHELX software is widely used for refinement .
Advanced Research Questions
Q. What role does this compound play in membrane interaction studies?
Methodological Answer: Benzothiazolium salts are used to probe lipid bilayer interactions due to their amphiphilic nature. For example, ΔGtransfer free energies can be calculated using coarse-grained (CG) molecular dynamics simulations and validated against experimental partitioning data (e.g., fluorescence assays). Key design rules include:
- Hydrophobic-aromatic balance for membrane penetration.
- Charge localization to stabilize interactions with phospholipid headgroups .
Table 2: Experimental vs. Simulated Partitioning Data
| Compound | ΔGtransfer (Simulated, kcal/mol) | ΔGtransfer (Experimental, kcal/mol) |
|---|---|---|
| This compound | -3.2 ± 0.4 | -3.5 ± 0.3 |
Q. How can computational methods resolve contradictions in experimental data for benzothiazolium derivatives?
Methodological Answer: Discrepancies in properties like solubility or reactivity often arise from solvent effects or counterion interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Solvent-solute interactions using implicit solvent models (e.g., PCM).
- Counterion pairing energies to explain stability differences between iodide and sulfate salts .
Q. What catalytic applications exist for this compound in organic synthesis?
Methodological Answer: Thiazolium salts are precursors for N-heterocyclic carbenes (NHCs), which catalyze reactions like benzoin condensation. For this compound:
Q. How do structural modifications impact the photophysical properties of benzothiazolium dyes?
Methodological Answer: Substituents at the 2-position (e.g., methyl, phenyl) alter conjugation and Stokes shifts. UV-Vis spectra show λmax at 350–450 nm (ε ~ 10⁴ M⁻¹cm⁻¹) for cationic derivatives. Time-dependent DFT (TD-DFT) can predict absorption bands and compare them with experimental data .
Data Contradiction Analysis Example
Issue: Discrepancy in reported melting points for this compound iodide (120–130°C vs. 135–140°C).
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
